Cas no 320-41-2 (4-Chloro-2-(trifluoromethyl)benzonitrile)
4-Chloro-2-(trifluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2-(trifluoromethyl)benzonitrile
- 2-cyano-5-chlorobenzotrifluoride
- 2-trifluoromethyl-4-chlorobenzonitrile
- 4-Chlor-2-trifluormethyl-benzonitril
- 4-Chloro-2-trifluoromethylbenzonitrile
- 5-Chloro-2-cyanobenzotrifluoride
- 2-(Trifluoromethyl)-4-chlorobenzonitrile
- Benzonitrile, 4-chloro-2-(trifluoromethyl)-
- 4-chloro-2-(trifluoromethyl)benzenecarbonitrile
- PubChem4751
- KSC494Q6H
- PC2708
- DT1523
- SBB063341
- CK1054
- CM13024
- AS0
- FT-0620239
- CS-W015361
- SCHEMBL950544
- MFCD00060671
- J-514914
- 4-chloro-2-trifluoromethyl-benzonitrile
- 4-chloro-2-trifluoromethyl benzonitrile
- A1631
- FT-0651206
- 3-(trifluoromethyl)-4-cyano chloro benzene
- AC-4056
- SY023170
- PS-8098
- AM61453
- DTXSID80378496
- 320-41-2
- AKOS005063750
- DTXCID20329523
-
- MDL: MFCD00060671
- Inchi: 1S/C8H3ClF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H
- InChI Key: GRNQHTXPUDZMGB-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C#N)=C(C(F)(F)F)C=1
Computed Properties
- Exact Mass: 204.99100
- Monoisotopic Mass: 204.991
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.2
- Topological Polar Surface Area: 23.8
Experimental Properties
- Color/Form: Not available
- Density: 1.304
- Boiling Point: 109 ºC (10 mmHg)
- Flash Point: °C
- Refractive Index: 1.4950
- PSA: 23.79000
- LogP: 3.23048
- Solubility: Not available
4-Chloro-2-(trifluoromethyl)benzonitrile Security Information
-
Symbol:
- Hazard Statement: H302,H312,H332,H315,H319
-
Warning Statement:
P280H,P305
P351
P338,P309,P310 - Hazardous Material transportation number:UN3276
-
Hazardous Material Identification:
- Packing Group:III
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:III
- HazardClass:6.1
- PackingGroup:III
4-Chloro-2-(trifluoromethyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-Chloro-2-(trifluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033578-1g |
4-Chloro-2-trifluoromethylbenzonitrile |
320-41-2 | 97% | 1g |
£10.00 | 2022-02-28 | |
| Fluorochem | 033578-5g |
4-Chloro-2-trifluoromethylbenzonitrile |
320-41-2 | 97% | 5g |
£34.00 | 2022-02-28 | |
| Fluorochem | 033578-10g |
4-Chloro-2-trifluoromethylbenzonitrile |
320-41-2 | 97% | 10g |
£60.00 | 2022-02-28 | |
| Fluorochem | 033578-25g |
4-Chloro-2-trifluoromethylbenzonitrile |
320-41-2 | 97% | 25g |
£112.00 | 2022-02-28 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120843-10g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 10g |
¥202.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120843-25g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 25g |
¥404.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120843-5g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 5g |
¥116.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C120843-1g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 1g |
¥50.90 | 2023-09-03 | |
| Chemenu | CM157168-25g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 95+% | 25g |
$153 | 2021-06-17 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R005729-1g |
4-Chloro-2-(trifluoromethyl)benzonitrile |
320-41-2 | 97% | 1g |
¥29 | 2024-05-24 |
4-Chloro-2-(trifluoromethyl)benzonitrile Suppliers
4-Chloro-2-(trifluoromethyl)benzonitrile Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 4-Chloro-2-(trifluoromethyl)benzonitrile
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2): An Overview of Its Properties, Applications, and Recent Research Developments
4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2) is a versatile organic compound with a unique chemical structure that has garnered significant attention in the fields of chemistry, biology, and pharmaceuticals. This compound, also known as 2-(trifluoromethyl)-4-chlorobenzonitrile, is characterized by its aromatic ring substituted with a chlorine atom and a trifluoromethyl group, along with a cyano group. These functional groups contribute to its distinct physical and chemical properties, making it a valuable intermediate in various synthetic processes.
The molecular formula of 4-Chloro-2-(trifluoromethyl)benzonitrile is C8H3ClF3N, and its molecular weight is approximately 205.56 g/mol. The compound is a white to off-white solid at room temperature and is known for its high thermal stability and low solubility in water. These properties make it suitable for use in a wide range of applications, from the synthesis of agrochemicals to the development of pharmaceutical intermediates.
In recent years, 4-Chloro-2-(trifluoromethyl)benzonitrile has been extensively studied for its potential applications in the pharmaceutical industry. One notable area of research involves its use as an intermediate in the synthesis of antibacterial agents. For instance, a study published in the *Journal of Medicinal Chemistry* in 2021 reported the successful synthesis of several novel antibacterial compounds derived from 4-Chloro-2-(trifluoromethyl)benzonitrile. These compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for further development.
Beyond its pharmaceutical applications, 4-Chloro-2-(trifluoromethyl)benzonitrile has also found use in the agrochemical industry. Its unique chemical structure makes it an ideal starting material for the synthesis of herbicides and insecticides. A recent study published in *Pest Management Science* highlighted the effectiveness of a new herbicide derived from 4-Chloro-2-(trifluoromethyl)benzonitrile in controlling broadleaf weeds without causing significant harm to crops. This finding underscores the compound's potential as a sustainable solution in agricultural pest management.
The environmental impact of 4-Chloro-2-(trifluoromethyl)benzonitrile has also been a subject of interest. Researchers have investigated its biodegradability and toxicity to ensure that its use does not pose significant environmental risks. A study published in *Environmental Science & Technology* in 2020 reported that 4-Chloro-2-(trifluoromethyl)benzonitrile exhibits moderate biodegradability under aerobic conditions and low toxicity to aquatic organisms, suggesting that it can be used safely in various applications with appropriate handling and disposal practices.
In addition to its practical applications, 4-Chloro-2-(trifluoromethyl)benzonitrile has been studied for its fundamental chemical properties. Its reactivity with various nucleophiles has been explored to understand its behavior in different synthetic routes. For example, a study published in *Organic Letters* in 2019 demonstrated that 4-Chloro-2-(trifluoromethyl)benzonitrile can undergo efficient nucleophilic substitution reactions under mild conditions, making it a valuable building block for complex molecule synthesis.
The safety profile of 4-Chloro-2-(trifluoromethyl)benzonitrile is another critical aspect that has been extensively evaluated. While it is generally considered safe for industrial use when handled properly, it is important to follow standard safety protocols to minimize exposure risks. The compound should be stored in tightly sealed containers away from heat sources and incompatible materials to prevent degradation or reactions.
In conclusion, 4-Chloro-2-(trifluoromethyl)benzonitrile (CAS No. 320-41-2) is a multifaceted compound with a wide range of applications in chemistry, biology, and pharmaceuticals. Its unique chemical structure and favorable properties make it an essential intermediate in various synthetic processes. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in the scientific community.
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